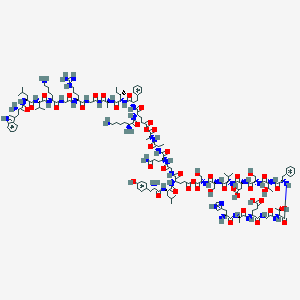

Glucagon-like peptide 1 (7-36)amide

Description

Properties

CAS No. |

119637-73-9 |

|---|---|

Molecular Formula |

C151H229N41O46 |

Molecular Weight |

3354.7 g/mol |

IUPAC Name |

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4S)-5-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(4S)-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]oxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]oxy-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C151H229N41O46/c1-17-77(10)121(146(232)171-80(13)126(212)188-114(203)68-167-131(217)96(39-30-54-162-151(159)160)173-111(200)65-164-132(218)97(38-27-29-53-153)178-144(230)119(75(6)7)189-138(224)103(56-74(4)5)180-130(216)93(156)60-87-63-163-95-37-25-24-35-90(87)95)191-139(225)104(58-84-31-20-18-21-32-84)181-136(222)101(176-127(213)91(154)36-26-28-52-152)47-51-117(208)237-149(235)81(14)172-124(210)78(11)170-135(221)100(44-48-110(158)199)174-112(201)66-165-134(220)99(177-137(223)102(55-73(2)3)179-129(215)92(155)57-86-40-42-89(198)43-41-86)46-50-118(209)238-150(236)109(71-195)186-143(229)108(70-194)184-145(231)120(76(8)9)190-141(227)106(62-116(206)207)182-142(228)107(69-193)185-148(234)123(83(16)197)192-140(226)105(59-85-33-22-19-23-34-85)183-147(233)122(82(15)196)187-113(202)67-166-133(219)98(45-49-115(204)205)175-125(211)79(12)169-128(214)94(157)61-88-64-161-72-168-88/h18-25,31-35,37,40-43,63-64,72-83,91-94,96-109,119-123,163,193-198H,17,26-30,36,38-39,44-62,65-71,152-157H2,1-16H3,(H2,158,199)(H,161,168)(H,164,218)(H,165,220)(H,166,219)(H,167,217)(H,169,214)(H,170,221)(H,171,232)(H,172,210)(H,173,200)(H,174,201)(H,175,211)(H,176,213)(H,177,223)(H,178,230)(H,179,215)(H,180,216)(H,181,222)(H,182,228)(H,183,233)(H,184,231)(H,185,234)(H,186,229)(H,187,202)(H,189,224)(H,190,227)(H,191,225)(H,192,226)(H,204,205)(H,206,207)(H4,159,160,162)(H,188,203,212)/t77-,78-,79-,80-,81-,82+,83+,91-,92-,93-,94-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,119-,120-,121-,122-,123-/m0/s1 |

InChI Key |

MDXYQVPFSHFPHS-CVYXXLPWSA-N |

SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)OC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)N)NC(=O)C(CCCCN)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)OC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=C(C=C6)O)N)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)OC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)N)NC(=O)C(CCCCN)N |

Other CAS No. |

119637-73-9 |

Synonyms |

GLP-1 (7-36)amide GLP-1-(7-36) amide GLP-1a GLP-I (7-36)amide GLP-I (7-36)NH2 glucagon-like peptide 1 (7-36)amide glucagon-like peptide I (7-36)amide glucagon-like peptide-1(7-36 amide) MKC 253 MKC-253 MKC253 proglucagon (78-107) amide |

Origin of Product |

United States |

Scientific Research Applications

Diabetes Management

Mechanism of Action:

GLP-1 (7-36) amide plays a significant role in glucose homeostasis. It enhances insulin secretion in a glucose-dependent manner, inhibits glucagon release, and slows gastric emptying, which collectively contribute to reduced blood glucose levels.

Clinical Studies:

- A meta-analysis demonstrated that intravenous administration of GLP-1 (7-36) amide significantly reduces energy intake in both lean and overweight subjects, with reductions of 727 kJ on average during infusion .

- In patients with non-insulin-dependent diabetes mellitus (NIDDM), subcutaneous administration of GLP-1 (7-36) amide normalized plasma glucose levels after meals and showed similar effects to intravenous infusions .

Table 1: Effects of GLP-1 (7-36) Amide on Blood Glucose Levels

Appetite Regulation

Impact on Energy Intake:

GLP-1 (7-36) amide has been shown to reduce appetite and energy intake. Studies indicate that its infusion leads to a significant decrease in ad libitum energy intake, particularly in lean individuals .

Case Studies:

In a controlled trial involving multiple subjects, the administration of GLP-1 resulted in an average reduction of 11.7% in energy intake during the infusion period. This effect was more pronounced in lean subjects compared to overweight individuals .

Obesity Treatment

Weight Loss Mechanism:

Due to its appetite-suppressing effects, GLP-1 (7-36) amide is being explored as a therapeutic agent for obesity management. The peptide's ability to modulate hunger signals makes it a candidate for weight loss interventions.

Research Insights:

Repeated intracerebroventricular administration of GLP-1 (7-36) amide in rodent models resulted in significant weight loss, indicating its potential as a treatment for obesity .

Neuroprotection

Potential Applications in Neurology:

Recent studies have highlighted the neuroprotective properties of GLP-1 (7-36) amide. It has been shown to inhibit inflammatory responses and protect against cognitive decline associated with neurodegenerative diseases.

Findings:

A study indicated that GLP-1 (7-36) amide could prevent cognitive dysfunction by inhibiting IL-1β transcription and reducing amyloid precursor protein synthesis, which is critical in Alzheimer's disease pathology .

Cardiovascular Health

Protective Effects on Endothelium:

GLP-1 (7-36) amide has demonstrated protective effects on endothelial function, which is vital for cardiovascular health. Its ability to enhance endothelial barrier function may mitigate risks associated with cardiovascular diseases .

Comparison with Similar Compounds

GLP-1 (7-37)

GLP-1 (7-37) is a non-amidated variant of GLP-1 (7-36)amide. Despite structural differences, both peptides exhibit indistinguishable biological effects in humans, including insulin secretion and glucose regulation . However, GLP-1 (7-36)amide demonstrates greater metabolic stability due to its C-terminal amidation, which reduces susceptibility to enzymatic degradation .

Key Differences:

| Parameter | GLP-1 (7-36)Amide | GLP-1 (7-37) |

|---|---|---|

| C-Terminal Modification | Amidated | Free carboxylic acid |

| Metabolic Stability | Higher (resistant to proteases) | Lower |

| Receptor Affinity | Comparable | Comparable |

| Clinical Relevance | Widely studied for therapeutics | Less utilized |

Glucose-Dependent Insulinotropic Polypeptide (GIP)

GIP is another incretin hormone secreted by K-cells in the duodenum. Both GLP-1 (7-36)amide and GIP enhance glucose-stimulated insulin secretion but differ in secretion patterns and receptor signaling:

- Secretion Dynamics: GLP-1 (7-36)amide peaks 30–60 minutes postprandially, with sustained daytime elevation . GIP secretion peaks earlier (15–30 minutes) and is more pronounced after carbohydrate ingestion .

Cardiovascular Effects:

Comparative Table:

| Parameter | GLP-1 (7-36)Amide | GIP |

|---|---|---|

| Primary Source | Intestinal L-cells | Duodenal K-cells |

| Insulinotropic Activity | Glucose-dependent | Glucose-dependent |

| Cardiac Effects | Antiarrhythmic (↓ ICa-L, INCX) | Minimal |

| Degradation Pathway | DPP-IV cleavage | DPP-IV cleavage |

Exendin (9-39)

Exendin (9-39) is a GLP-1R antagonist used to study GLP-1 (7-36)amide's physiological roles. In diabetic rats, Exendin (9-39) blocks GLP-1 (7-36)amide’s ability to slow gastric emptying, confirming GLP-1’s receptor-mediated and non-receptor pathways in metabolic regulation .

Mechanistic Insights:

N55: A GLP-1 Activity Modulator

N55 is a synthetic lipid that enhances GLP-1 (7-36)amide’s activity by promoting cAMP production in insulinoma cells .

Key Findings:

DPP-IV-Susceptible Metabolites

GLP-1 (9-36)amide, the primary metabolite of GLP-1 (7-36)amide generated by dipeptidyl peptidase-IV (DPP-IV), retains weak insulinotropic activity but lacks cardioprotective effects .

Degradation Comparison:

| Metabolite | Bioactivity | Clinical Significance |

|---|---|---|

| GLP-1 (7-36)amide | Full agonist (insulinotropic) | Therapeutic target |

| GLP-1 (9-36)amide | Partial agonist | Limited pharmacological use |

Preparation Methods

Microwave-Assisted Fmoc/tBu Strategy

The microwave-assisted Fmoc/tBu methodology has emerged as a high-efficiency approach for synthesizing GLP-1 (7-36)amide and its analogues. Using Rink Amide-MBHA resin with a substitution value of 0.27 mmol/g, researchers achieved rapid coupling and deprotection cycles under microwave irradiation. Each coupling step utilized Fmoc-protected amino acids (3.0 equivalents) activated by HBTU/HOBt (3.0 equivalents each) and DIEA (6.0 equivalents) in dimethylformamide (DMF). Microwave irradiation reduced coupling times to 5–10 minutes per residue, minimizing racemization risks while maintaining high yields.

Post-synthesis cleavage employed Reagent K (TFA/thioanisole/water/phenol/EDT, 82.5:5:5:5:2.5), yielding crude peptides that were purified via reversed-phase HPLC. Analytical HPLC confirmed >95% purity, with MALDI-TOF MS verifying molecular weights (e.g., observed [M+H]+: 3470.7 ± 44 Da for Gly8-Cys30-GLP-1 (7-36)amide).

Structural Modifications for Enhanced Stability

To circumvent DPP-4-mediated degradation, strategic amino acid substitutions were introduced:

-

Ala8→Gly : Eliminates the DPP-4 cleavage site (His7-Ala8), preventing N-terminal truncation.

-

Ala30→Cys : Enables site-specific PEGylation at the Cys30 thiol group, enhancing hydrodynamic radius and renal clearance resistance.

These modifications preserved insulinotropic activity while extending half-life from <2 minutes (native GLP-1 (7-36)amide) to >4 hours in DPP-4-rich environments.

Site-Specific PEGylation Techniques

Synthesis of mPEG-MAL Conjugates

Polyethylene glycol (PEG) derivatives were synthesized to improve pharmacokinetics. Monomethoxy PEG propionaldehyde (mPEG-PALD) was converted to maleimide-functionalized PEG (mPEG-MAL) through sequential tosylation and amination. Conjugation to Cys30 of Gly8-Cys30-GLP-1 (7-36)amide occurred under mild pH conditions (7.0–7.5), ensuring thiol-specific attachment without crosslinking. MALDI-TOF MS confirmed a molecular weight shift from 3470.7 Da (unmodified peptide) to 5451 Da (PEGylated derivative), corresponding to a 2 kDa PEG chain.

Impact of PEGylation on Bioactivity

PEGylation at Cys30 avoided critical residues (e.g., His7, Lys26, Lys34) essential for GLP-1 receptor (GLP-1R) binding. In vivo studies in diabetic mice demonstrated that PEGylated Gly8-Cys30-GLP-1 (7-36)amide retained 89% of the glucose-lowering efficacy of the native peptide while exhibiting a 12-fold longer circulation half-life.

Analytical and Stability Assessments

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (5 µm, 4.6 × 250 mm) and gradient elution (0.1% TFA in water/acetonitrile) resolved GLP-1 (7-36)amide from degradation products. Retention times were:

| Compound | Retention Time (min) |

|---|---|

| Native GLP-1 (7-36)amide | 15.2 |

| GLP-1 (9-36)amide (DPP-4 product) | 13.8 |

| PEGylated derivative | 18.9 |

Incubation with DPP-4 for 4 hours degraded 89% of native GLP-1 (7-36)amide but left modified analogues intact.

Electrochemiluminescence Immunoassay (ECLIA)

A multiplex ECLIA detected GLP-1 (7-36)amide in biological matrices with a sensitivity of 14 pg/mL. The assay employed anti-GLP-1 (7-36)amide capture antibodies and SULFO-TAG-labeled detection antibodies, enabling simultaneous quantification of insulin and glucagon. Calibration curves spanned 14–10,000 pg/mL, with intra-assay CVs <8%.

Stability and Pharmacodynamic Outcomes

Q & A

Q. How can cross-reactivity issues in GLP-1 immunoassays be addressed?

Q. What in vitro models best replicate the β-cell response to GLP-1 (7-36) amide?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.